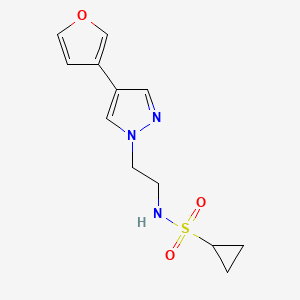

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound characterized by the integration of furan and pyrazolyl groups with a cyclopropanesulfonamide moiety. This hybrid structure bestows it with a unique set of chemical and physical properties, enabling its potential utility in various fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves a multistep process:

Formation of Pyrazolyl Intermediate: : This is usually achieved through the condensation of hydrazine with an appropriate β-diketone or α,β-unsaturated ketone, resulting in the formation of a 1H-pyrazole structure.

Attachment of Furan Ring: : The furan ring can be introduced via electrophilic aromatic substitution or through the cyclization of an appropriate precursor.

Integration of Cyclopropanesulfonamide: : This step involves the reaction of the previously formed intermediate with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound demands optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry can be employed to ensure consistent production, and catalysts may be used to accelerate specific reaction steps.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, forming various oxidized derivatives.

Reduction: : Reduction can target the nitrogens in the pyrazole ring, potentially leading to saturated analogs.

Substitution: : Both the furan and pyrazole rings can participate in substitution reactions, which can be exploited to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Common oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: : Various halides or organometallic reagents under controlled conditions.

Major Products

Oxidation Products: : Hydroxylated or carboxylated derivatives.

Reduction Products: : Dihydropyrazole derivatives.

Substitution Products: : Halogenated or alkylated analogs.

Aplicaciones Científicas De Investigación

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has shown promise in several scientific fields:

Chemistry: : Used as a building block in organic synthesis for the development of new materials.

Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

Medicine: : Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.

Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide exerts its effects can vary based on its application:

Enzyme Inhibition: : It may bind to active sites or allosteric sites of enzymes, altering their activity.

Pathway Modulation: : The compound can interact with specific molecular pathways, affecting cellular processes such as signal transduction or metabolic regulation.

Comparación Con Compuestos Similares

When compared to other compounds with similar functional groups or structural motifs, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide stands out due to its combined functionalities:

Furan Derivatives: : Such as 2-furylmethanol, which lacks the pyrazole and sulfonamide groups, limiting its biological activity.

Pyrazole Derivatives: : Like 1H-pyrazole-4-carboxylic acid, which does not have the furan and cyclopropanesulfonamide integration, affecting its chemical reactivity and stability.

Other similar compounds may include:

2-(5-(furan-2-yl)-1H-pyrazol-4-yl)ethanol

N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)benzamide

This unique integration of multiple active groups within this compound imparts it with distinct characteristics that enhance its applicability and effectiveness in various scientific domains.

Actividad Biológica

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound features a cyclopropanesulfonamide moiety linked to a furan and pyrazole ring system. This combination of heterocycles is known to enhance the pharmacological properties of compounds, making them potential candidates for various therapeutic applications. The furan ring is particularly notable for its ability to participate in biological interactions due to its electron-rich nature.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The initial step often includes the condensation of furan derivatives with hydrazine or its derivatives to form the pyrazole structure.

- Cyclopropanation : The cyclopropane ring can be introduced through various methods, including cyclopropanation reactions using diazo compounds or other reagents.

- Sulfonamide Formation : The final step involves the reaction of the cyclopropane with sulfonamide reagents, resulting in the desired product.

Biological Activity

Research has indicated that compounds containing furan and pyrazole rings exhibit a range of biological activities, including:

-

Anticancer Activity : Studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Compound Cell Line Tested IC50 (µM) Compound A MCF-7 (Breast Cancer) 12.5 Compound B K562 (Leukemia) 15.0 - Antimicrobial Properties : The presence of the furan and pyrazole rings enhances the compound's ability to interact with microbial targets, potentially leading to antibacterial or antifungal effects.

Case Studies and Research Findings

- Anticancer Evaluation : In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were evaluated for their anticancer activity against human cancer cell lines such as MCF-7 and K562. While some derivatives showed promising results, others, including those structurally related to this compound, did not demonstrate significant cytotoxicity within the tested concentration range .

- Protein Kinase Inhibition : The inhibition of protein kinases is crucial for anticancer drug development. Research indicates that certain pyrazole derivatives can act as inhibitors of CDK2 and Abl kinases; however, specific structural modifications may be necessary for enhanced activity .

- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to various biological targets can be predicted using molecular docking techniques. These studies help elucidate potential mechanisms of action and guide further optimization.

Propiedades

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c16-19(17,12-1-2-12)14-4-5-15-8-11(7-13-15)10-3-6-18-9-10/h3,6-9,12,14H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUECZWPCNHVMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.